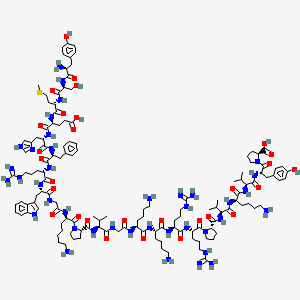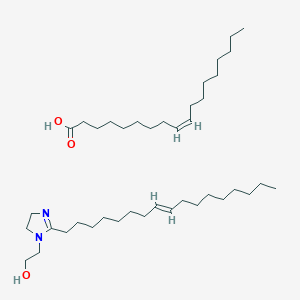
2-异氰酸乙酯 2,6-二异氰酸己酯
描述
2-Isocyanatoethyl 2,6-diisocyanatohexanoate is a crosslinked polyurethane prepolymer . It has a molecular weight of 372.9 g/mol and an acetone content of less than 0.1% . The FT-IR spectra show that it is made up of two functional groups: the isocyanate group and the polyol group .
Synthesis Analysis
The synthesis of 2-Isocyanatoethyl 2,6-diisocyanatohexanoate involves the use of dodecylamine as a crosslinker to form a network structure . This can be confirmed by FT-IR spectra and dynamic mechanical analysis . The alkylamines in this material are reactive and homogeneous .Molecular Structure Analysis
The molecular formula of 2-Isocyanatoethyl 2,6-diisocyanatohexanoate is C11H13N3O5. Its molecular weight is 267.24 g/mol.科学研究应用
肺部和感官刺激研究
研究表明,异氰酸酯(如 2,6-甲苯二异氰酸酯,与 2-异氰酸乙酯 2,6-二异氰酸己酯相关的异构体)已被用于了解工业环境中的肺部和感官刺激。Weyel、Rodney 和 Alarie (1982 年) 对小鼠的多异氰酸酯的肺部和感官刺激进行了研究。这项研究强调了了解异氰酸酯的刺激性对于工业安全和健康法规的重要性 (Weyel、Rodney 和 Alarie,1982 年)。
职业接触监测
Brzeźnicki 和 Bonczarowska (2015 年) 探讨了在各个行业中对异氰酸酯(如 2,6-二异氰酸己酯)的职业接触。他们的研究结果表明,监测工作场所大气中的异氰酸酯浓度对于预防职业性哮喘和其他健康风险非常重要 (Brzeźnicki 和 Bonczarowska,2015 年)。
聚合物研究
在聚合物研究领域,已经对源自糖类、L-赖氨酸衍生物和聚(丙二醇)的聚(醚氨酯)凝胶的水解和释放行为进行了研究,涉及使用二异氰酸酯,如 2,6-二异氰酸己酯。Wibullucksanakul、Hashimoto 和 Okada (1997 年) 研究了这些凝胶的水解和释放行为如何取决于 pH 值,从而促进了聚合物技术的发展 (Wibullucksanakul、Hashimoto 和 Okada,1997 年)。
弹性体性能
尹建菊 (2015 年) 研究了交联网络均匀性与聚丁二烯基聚氨酯弹性体机械性能之间的关系,利用了二异氰酸酯,如 2,6-二异氰酸己酯。本研究提供了有关原材料的分子量分布如何影响弹性体机械性能的见解 (尹建菊,2015 年)。
有机凝胶化研究
铃木等人。(2004 年) 研究了使用 2-异氰酸乙酯 2,6-二异氰酸己酯在室温下进行原位有机凝胶化。这项研究提供了一种生产有机凝胶的新方法,突出了异氰酸酯在有机溶剂中的快速凝胶化特性 (铃木等人,2004 年)。
安全和危害
The safety data sheets for 2-Isocyanatoethyl 2,6-diisocyanatohexanoate suggest that it should be handled with care . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .
作用机制
Target of Action
The primary target of 2-Isocyanatoethyl 2,6-diisocyanatohexanoate, also known as Hexanoic acid,2,6-diisocyanato-, 2-isocyanatoethyl ester, is to serve as a crosslinked polyurethane prepolymer . This compound plays a crucial role in the formation of polyurethane materials, contributing to their structural integrity and durability .
Mode of Action
This compound interacts with its targets through its two functional groups: the isocyanate group and the polyol group . The isocyanate group reacts with polyols in the presence of a catalyst or heat to form polyurethane. This reaction results in the formation of a urethane linkage, which is the backbone of the polyurethane structure .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the polyurethane synthesis pathway . The downstream effects of this pathway include the formation of polyurethane materials with varying properties, depending on the types of isocyanates and polyols used .
Pharmacokinetics
It’s important to note that due to its reactivity, this compound is likely to undergo rapid transformations in biological systems .
Result of Action
The molecular result of the action of 2-Isocyanatoethyl 2,6-diisocyanatohexanoate is the formation of polyurethane materials . These materials have a wide range of applications, including the production of foams, elastomers, adhesives, sealants, and coatings .
Action Environment
The action, efficacy, and stability of 2-Isocyanatoethyl 2,6-diisocyanatohexanoate can be influenced by various environmental factors. For instance, the presence of moisture can lead to side reactions with the isocyanate groups, potentially affecting the quality of the resulting polyurethane . Therefore, it’s crucial to control the environmental conditions during the handling and storage of this compound .
属性
IUPAC Name |
2-isocyanatoethyl 2,6-diisocyanatohexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c15-7-12-4-2-1-3-10(14-9-17)11(18)19-6-5-13-8-16/h10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDOBZLRZOCGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C=O)CC(C(=O)OCCN=C=O)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10887682 | |
| Record name | Hexanoic acid, 2,6-diisocyanato-, 2-isocyanatoethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10887682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69878-18-8 | |
| Record name | 2-Isocyanatoethyl 2,6-diisocyanatocaproate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69878-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 2,6-diisocyanato-, 2-isocyanatoethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069878188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2,6-diisocyanato-, 2-isocyanatoethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 2,6-diisocyanato-, 2-isocyanatoethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10887682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isocyanatoethyl 2,6-diisocyanatohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Ethyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B3029482.png)







